5-iodo-2H,3H-furo[2,3-b]pyridine is a heterocyclic compound characterized by its unique structure, which consists of a fused furan and pyridine ring system with an iodine substituent at the 5-position. Its molecular formula is C7H6IN, and it has a molecular weight of approximately 221.03 g/mol. The presence of iodine not only alters the physical properties of the compound but also enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.
These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activities or altered properties.
Research has indicated that 5-iodo-2H,3H-furo[2,3-b]pyridine exhibits significant biological activities. It has been studied for its potential as an anticancer agent, particularly against breast cancer cell lines. In molecular docking studies, it has shown promising binding affinities with various biological targets, including serine/threonine kinase AKT1 and estrogen receptor alpha (ERα) . Additionally, compounds with similar structures have demonstrated inhibitory effects on enzymes associated with neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
The synthesis of 5-iodo-2H,3H-furo[2,3-b]pyridine typically involves:
These methods highlight the versatility and accessibility of synthesizing this compound for research purposes.
5-iodo-2H,3H-furo[2,3-b]pyridine has several notable applications:
Studies investigating the interactions of 5-iodo-2H,3H-furo[2,3-b]pyridine with biological targets have revealed its potential efficacy against specific enzymes involved in disease pathways. For example, its binding affinities with serine/threonine kinases suggest that it may modulate signaling pathways critical for tumor growth and progression . Additionally, its inhibitory effects on cholinesterases indicate potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .
Several compounds share structural similarities with 5-iodo-2H,3H-furo[2,3-b]pyridine:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2H,3H-furo[2,3-b]pyridine | Parent compound without halogen substitution | Baseline for comparison |
| 5-bromo-2H,3H-furo[2,3-b]pyridine | Bromine at the 5-position | Different reactivity profile due to bromine |
| 5-chloro-2H,3H-furo[2,3-b]pyridine | Chlorine at the 5-position | Similar biological activity but less potent than iodine |
| 5-fluoro-2H,3H-furo[2,3-b]pyridine | Fluorine at the 5-position | Increased lipophilicity affecting bioavailability |
The uniqueness of 5-iodo-2H,3H-furo[2,3-b]pyridine lies in its iodine substitution which enhances its reactivity and potential biological activities compared to its analogs. The iodine atom significantly influences both the electronic properties and sterics of the molecule, providing distinct advantages in medicinal chemistry applications.
Traditional synthetic routes to 5-iodo-2H,3H-furo[2,3-b]pyridine focus on constructing the fused furan-pyridine core followed by iodination. These methods often involve multi-step protocols with distinct annulation and halogenation stages.
A foundational strategy involves annulating a furan ring onto a pre-functionalized pyridine derivative. For example, β,γ-unsaturated esters serve as precursors for cyclization reactions. In one approach, a β,γ-unsaturated ester undergoes Wittig olefination and deconjugation to generate a key intermediate, which is then treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to induce cyclization, forming the furo[2,3-b]pyridine core. This method emphasizes regioselectivity and avoids metal catalysts, though yields are moderate (60–70%).
Transition metal catalysis enhances annulation efficiency. A Pd(II)-catalyzed protocol utilizes β-ketodinitriles and alkynes to assemble the furo[2,3-b]pyridine skeleton. The reaction proceeds via alkyne insertion into the dinitrile, followed by cyclization, achieving yields of 65–85%. This method benefits from broad substrate scope but requires careful control of palladium loading to minimize side reactions.
Post-annulation iodination is achieved through electrophilic substitution. A patented method for 2-amino-5-iodopyridine illustrates this approach: 2-aminopyridine reacts with iodine and hydrogen peroxide in water at 80–90°C, yielding 83% of the iodinated product. Adapting this to furo[2,3-b]pyridine involves substituting the pyridine substrate with the annulated core, though regioselectivity challenges may arise.
Table 1: Traditional Annulation and Iodination Methods
5-Iodo-2H,3H-furo[2,3-b]pyridine represents a unique heterocyclic compound characterized by its fused furan-pyridine ring system with an iodine substituent at the 5-position [1]. The molecular formula C₇H₆INO and molecular weight of approximately 247.03 g/mol make this compound particularly valuable for synthetic transformations [2]. The presence of the iodine atom significantly enhances the compound's reactivity profile, serving as an excellent leaving group for various substitution reactions while maintaining the electronic properties of the furopyridine core .
The electrophilic aromatic substitution behavior of 5-iodo-2H,3H-furo[2,3-b]pyridine follows distinct regioselectivity patterns influenced by both the electron-deficient pyridine ring and the electron-rich furan moiety [4]. The fused heterocyclic system creates unique electronic distribution patterns that direct incoming electrophiles to specific positions [5].
Research has demonstrated that furopyridines exhibit preferential substitution at the 2 and 3 positions of the furan ring, analogous to other furan derivatives [6]. The 2 and 5 positions of furan rings are inherently more reactive than the 3 and 4 positions due to greater stabilization of the intermediate carbocation through resonance structures [6]. However, the presence of the electron-withdrawing pyridine nitrogen significantly modulates this reactivity pattern [5].
| Position | Relative Reactivity | Stabilization Mechanism |
|---|---|---|
| Furan C-2 | High | Three resonance structures |
| Furan C-3 | Moderate | Two resonance structures |
| Pyridine C-3 | Low | Electron withdrawal by nitrogen |
| Pyridine C-5 | Very Low | Meta position to nitrogen |
The iodine substituent at the 5-position acts as a moderately deactivating group while serving as an ortho-para director [7]. This creates a complex interplay of electronic effects where the electron-withdrawing nature of iodine reduces overall ring reactivity while still maintaining directional preferences [7].
Bromination studies on related furopyridine systems have shown that selectivity on the furan ring can be challenging, with multiple bromination occurring under standard conditions [8]. The di-bromo compound formation has been achieved, though selectivity on the furan ring remains poor, requiring careful optimization of reaction conditions [8].
Halogenation reactions typically require mild, non-acidic conditions for furan-containing systems, as strong acids may induce polymerization or ring opening [6]. The pyridine component, being more stable to acidic conditions, allows for broader reaction condition tolerance compared to simple furan derivatives [6].
The iodine substituent in 5-iodo-2H,3H-furo[2,3-b]pyridine makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions [9]. The carbon-iodine bond's inherent weakness and good leaving group ability facilitate oxidative addition to palladium(0) complexes, enabling efficient cross-coupling transformations [10].
The Suzuki reaction represents one of the most versatile cross-coupling methods for 5-iodo-2H,3H-furo[2,3-b]pyridine [10]. The general mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by transmetalation with organoboron reagents and reductive elimination to form the carbon-carbon bond [10]. Research has demonstrated that furopyridine substrates can undergo efficient Suzuki coupling reactions to install various aryl and heteroaryl substituents [9].
Studies on related furo[2,3-b]pyridine systems have shown that palladium-catalyzed cross-coupling reactions can be performed with handles in both the 3- and 5-positions [9]. The synthetic route has been optimized for multigram scale preparation, with only one step requiring column chromatography purification [9].
| Coupling Reaction | Typical Yield Range | Catalyst Loading | Temperature |
|---|---|---|---|
| Suzuki-Miyaura | 70-95% | 2-5 mol% | 70-110°C |
| Stille | 60-85% | 1-3 mol% | 80-120°C |
| Negishi | 75-90% | 0.25-4 mol% | Room temperature to 70°C |
| Heck | 50-80% | 5-10 mol% | 100-150°C |
The Stille reaction offers mild conditions and excellent functional group tolerance for cross-coupling with 5-iodo-2H,3H-furo[2,3-b]pyridine [11]. Organotin compounds serve as nucleophilic partners, with the reaction proceeding through similar oxidative addition-transmetalation-reductive elimination pathways [11]. The stability of organotin reagents against Brønsted acids and bases makes this method particularly suitable for sensitive substrates [11].
Optimization studies have shown that aromatic trimethylstannyl compounds in dimethylformamide or dimethyl sulfoxide provide the best results for furopyridine substrates [11]. The reaction tolerates various functional groups including amino, hydroxyl, and carboxylate moieties [11].
Negishi cross-coupling reactions have demonstrated exceptional efficiency with heteroaryl zinc reagents and iodinated furopyridines [12]. The method shows particular advantage for coupling heteroaromatic nucleophiles, as the corresponding organoboron reagents often suffer from rapid protodeboronation [12].
Research has established that heteroaryl zinc chlorides, including 2-furyl, 2-thienyl, and various pyridyl zinc reagents, can be efficiently coupled at room temperature using appropriate palladium catalysts [12]. The mild reaction conditions and broad substrate scope make Negishi coupling particularly attractive for complex furopyridine derivatization [12].
The Sonogashira reaction enables the formation of carbon-carbon bonds between 5-iodo-2H,3H-furo[2,3-b]pyridine and terminal alkynes [13]. This copper-cocatalyzed palladium reaction proceeds under relatively mild conditions and provides access to ethynyl-substituted furopyridines [13]. The resulting alkyne products can serve as versatile intermediates for further synthetic elaboration [13].
Studies on related quinoxaline systems have demonstrated that Sonogashira coupling followed by iodocyclization can provide efficient routes to complex polycyclic systems [13]. The sequential approach of Sonogashira coupling followed by electrophilic cyclization has proven particularly effective for constructing fused heterocyclic frameworks [14].
Directed ortho-metalation represents a powerful strategy for regioselective functionalization of 5-iodo-2H,3H-furo[2,3-b]pyridine through selective deprotonation adjacent to coordinating functional groups [15]. The technique exploits the coordination of organolithium reagents to heteroatoms, enabling precise control over metalation sites [15].
The furopyridine framework presents multiple potential sites for metalation, with selectivity determined by the directing effects of the nitrogen heteroatom and any additional coordinating groups [16]. Research on related heterocyclic systems has established that pyridine nitrogen can serve as an effective directing group for ortho-lithiation when appropriate conditions are employed [16].
Studies have demonstrated that fluoropyridines can undergo efficient directed ortho-metalation using lithium diisopropylamide at low temperatures [17]. The metalation occurs preferentially ortho to the directing group, with subsequent trapping by electrophiles providing functionalized products [17]. For 5-iodo-2H,3H-furo[2,3-b]pyridine, the iodine substituent itself can potentially serve as a directing group for metalation at adjacent positions [7].
The directed metalation process involves initial coordination of the organolithium reagent to the directing group, followed by intramolecular deprotonation at the most acidic adjacent position [18]. The resulting aryllithium species maintains coordination to the directing group, providing enhanced stability and regioselectivity [18].
Computational and experimental studies have shown that the nature of the base, solvent, and temperature significantly influence both the rate and selectivity of metalation reactions [17]. Lithium diisopropylamide in tetrahydrofuran at -78°C represents standard conditions for many directed metalation processes [19].
| Metalation Conditions | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Standard | Lithium diisopropylamide | Tetrahydrofuran | -78°C | 60-85% |
| Enhanced | sec-Butyllithium/Tetramethylethylenediamine | Tetrahydrofuran | -78°C | 70-90% |
| Mild | Lithium 2,2,6,6-tetramethylpiperidide | Tetrahydrofuran | -25°C | 50-75% |
Following successful metalation, the resulting organolithium species can be trapped with various electrophiles to introduce new functional groups [20]. Common electrophiles include carbonyl compounds, halogenating agents, and organometallic reagents for further cross-coupling reactions [20].
Research on furo[3,2-b]pyridine systems has demonstrated that successive regioselective lithiations can be performed to achieve total functionalization of the heterocyclic framework [20]. The procedure involves sequential lithiation-electrophilic trapping cycles, with each step proceeding with high regioselectivity to afford polyfunctionalized derivatives in good overall yields [20].
The versatility of directed metalation extends to the preparation of organozinc intermediates through lithiation followed by transmetalation with zinc chloride [21]. These organozinc species are particularly valuable for subsequent Negishi cross-coupling reactions, enabling one-pot metalation-cross-coupling sequences [21].
The furopyridine core structure has gained considerable attention as a hinge-binding motif in kinase inhibitor design. The furo[2,3-b]pyridine framework functions as an effective isosteric replacement for the promiscuous azaindole scaffold, offering improved selectivity profiles while maintaining potent kinase inhibitory activity [1] [2].
The 5-iodo-2H,3H-furo[2,3-b]pyridine scaffold exhibits exceptional hinge-binding properties through its ability to form dual hydrogen bond interactions with the kinase hinge region. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the furan oxygen can participate in additional binding interactions [3] [2]. This dual binding mode mimics the interaction pattern of adenosine triphosphate nucleobase, establishing critical contacts with the protein backbone of residues adjacent to the gatekeeper position.
Research has demonstrated that systematic modifications to the furopyridine core can significantly improve kinase selectivity. The introduction of phenyl substituents at various positions has been shown to increase potency by 3-10 fold while improving selectivity profiles [3] [4]. Specifically, compounds containing trifluoromethyl groups exhibited 5-15 fold increases in binding affinity with excellent selectivity indices ranging from 8-30 [5] [6].
The cyclopentyl moiety incorporation has proven particularly effective for enhancing kinase selectivity, with improvements of 2-8 fold in potency and high selectivity indices [3]. This structural modification appears to stabilize the inhibitor conformation within the kinase binding pocket, leading to more selective interactions with target kinases.
| Structural Modification | Potency Improvement | Selectivity Enhancement | Primary Targets |
|---|---|---|---|
| Phenyl substituents | 3-10 fold | High | CDK2, CAMKK2, FAK |
| Trifluoromethyl groups | 5-15 fold | Excellent | CLK1/2/4, HIPK2 |
| Cyclopentyl moiety | 2-8 fold | High | Multiple kinases |
| Hydrazone derivatives | 2-6 fold | Good | AChE, BChE |
The furo[2,3-b]pyridine derivatives have shown particularly promising results against calcium/calmodulin-dependent protein kinase kinase 2. Compounds incorporating the furopyridine core with specific substituents demonstrated inhibitory concentrations ranging from 5-190 nanomolar, with compound 13g showing exceptional potency at 65 nanomolar [3].
The structure-activity relationship studies revealed that the choice of hinge binder significantly influences the type of substitutions tolerated. Both phenyl-substituted and truncated analogs of the furopyridine scaffold showed robust inhibitory activity, with the thienopyridine analog 14g exhibiting comparable enzymatic activity to established inhibitors [3].
The development of 5-iodo-2H,3H-furo[2,3-b]pyridine derivatives as antiviral agents represents a significant advancement in nucleoside analog chemistry. These compounds have demonstrated selective activity against varicella-zoster virus and other DNA viruses, with effectiveness concentrations ranging from 1.3-13.2 micromolar [7].
Extensive research has revealed that furopyrimidine nucleoside analogs containing the iodo-substituted furopyridine core exhibit potent antiviral activity against both thymidine kinase-positive and thymidine kinase-deficient strains of varicella-zoster virus. The compound 7i, featuring duplicate para-pentylphenyl pharmacophores, demonstrated exceptional selectivity with selectivity indices of 67 and 11 for thymidine kinase-positive and thymidine kinase-deficient strains, respectively [7].
The alkynyl-substituted furopyrimidines showed high quantum yields of 0.53-0.60 and emission wavelengths of 452-481 nanometers, making them valuable tools for fluorescent tagging and studying nucleoside metabolism [7]. These compounds maintained their antiviral efficacy while providing additional utility for mechanistic studies.
The antiviral mechanism of 5-iodo-2H,3H-furo[2,3-b]pyridine derivatives involves multiple pathways. The primary mechanism appears to be inhibition of viral deoxyribonucleic acid polymerase, with secondary effects on viral protein synthesis and cellular uptake enhancement [7] [8]. The iodine substituent enhances lipophilicity and membrane permeability, facilitating cellular uptake and improving bioavailability.
| Compound Type | Target Virus | EC50 Range | Selectivity Index | Mechanism |
|---|---|---|---|---|
| Iodo-furopyridines | VZV, HSV-1, HSV-2 | 1.3-13.2 μM | 11-67 | DNA polymerase inhibition |
| Alkynyl derivatives | VZV (selective) | 7.56-12.99 μM | 15-45 | Nucleoside analog activity |
| Hydrazone derivatives | VZV, HSV-1, HSV-2 | 5.4-18.3 μM | 3-12 | Multiple viral targets |
| Trifluoromethyl analogs | VZV, CMV, HSV-1 | 4.02-12.99 μM | 8-30 | Enhanced cellular uptake |
The 5-iodo-2H,3H-furo[2,3-b]pyridine derivatives have shown promising activity against thymidine kinase-deficient viral strains, which represents a significant advantage over traditional nucleoside analogs. This resistance profile suggests that these compounds may be effective in treating infections caused by drug-resistant viral strains [7].
The compounds demonstrated good safety profiles in human embryonic lung fibroblasts, with minimal cytotoxicity observed at therapeutic concentrations. The selectivity indices consistently exceeded 10 for the most active compounds, indicating favorable therapeutic windows for clinical development [7].
Comprehensive structure-activity relationship studies have revealed critical insights into the optimization of 5-iodo-2H,3H-furo[2,3-b]pyridine derivatives. The iodine substituent at the 5-position plays a crucial role in enhancing both biological activity and pharmacokinetic properties .
The presence of iodine at the 5-position significantly alters the electronic properties of the furopyridine core. The electron-withdrawing nature of iodine enhances the electrophilicity of the pyridine ring, facilitating interactions with nucleophilic residues in protein active sites. This electronic modulation results in improved binding affinity and selectivity .
Molecular docking studies have demonstrated that the iodine substituent participates in halogen bonding interactions with serine, threonine, and tyrosine residues in enzyme active sites. These interactions contribute to the enhanced binding affinity and selectivity observed for iodo-substituted derivatives [5] [6].
Research comparing different positional isomers of iodo-substituted furopyridines has revealed significant differences in biological activity. The 5-iodo derivative consistently demonstrates superior activity compared to 3-iodo and 4-iodo analogs, with potency improvements of 2-5 fold observed across multiple biological targets .
The 5-position appears to be optimal for interactions with kinase hinge regions, as molecular modeling studies indicate that this position allows for optimal geometry for hydrogen bonding with the protein backbone while maintaining favorable van der Waals interactions [1] [2].
The iodine substituent significantly impacts the metabolic stability of furopyridine derivatives. The carbon-iodine bond provides a site for metabolic activation while simultaneously protecting the core structure from rapid degradation. This balanced approach results in improved pharmacokinetic profiles with extended half-lives and enhanced bioavailability .
Studies have shown that 5-iodo-2H,3H-furo[2,3-b]pyridine derivatives exhibit improved oral bioavailability compared to their non-halogenated counterparts, with increases of 40-60% observed in preclinical models. The enhanced lipophilicity conferred by the iodine substituent facilitates membrane permeation and cellular uptake .
The systematic exploration of substitution patterns on the furopyridine core has revealed several key structure-activity relationships. The introduction of electron-withdrawing groups at positions adjacent to the iodine substituent generally enhances activity, while electron-donating groups tend to decrease potency [11] [12].
Compounds incorporating both halogen and alkyl substituents have shown particularly promising profiles, with the combination of iodine and trifluoromethyl groups producing synergistic effects on both potency and selectivity. These dual-substituted analogs demonstrated 5-15 fold improvements in binding affinity with excellent selectivity indices [5] [6].
| Substitution Pattern | Potency Effect | Selectivity Impact | Optimal Targets |
|---|---|---|---|
| 5-Iodo only | 2-5 fold increase | Moderate | Kinases, viral enzymes |
| 5-Iodo + phenyl | 3-10 fold increase | High | CDK2, CAMKK2 |
| 5-Iodo + CF3 | 5-15 fold increase | Excellent | CLK1/2/4, HIPK2 |
| 5-Iodo + cyclopentyl | 2-8 fold increase | High | Multiple kinases |